4,6-dimethoxy-N-(2-nitrophenyl)-1,3,5-triazin-2-amine
Overview
Description
4,6-dimethoxy-N-(2-nitrophenyl)-1,3,5-triazin-2-amine, also known as DNT, is a chemical compound that has been widely used in scientific research due to its unique properties. DNT belongs to the class of triazine compounds and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4,6-dimethoxy-N-(2-nitrophenyl)-1,3,5-triazin-2-amine is not fully understood. However, it has been suggested that 4,6-dimethoxy-N-(2-nitrophenyl)-1,3,5-triazin-2-amine inhibits the activity of certain enzymes involved in DNA synthesis and repair, leading to cell death. 4,6-dimethoxy-N-(2-nitrophenyl)-1,3,5-triazin-2-amine has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
4,6-dimethoxy-N-(2-nitrophenyl)-1,3,5-triazin-2-amine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 4,6-dimethoxy-N-(2-nitrophenyl)-1,3,5-triazin-2-amine has also been found to induce apoptosis in cancer cells. In addition, 4,6-dimethoxy-N-(2-nitrophenyl)-1,3,5-triazin-2-amine has been found to inhibit the activity of certain enzymes involved in DNA synthesis and repair.
Advantages and Limitations for Lab Experiments
4,6-dimethoxy-N-(2-nitrophenyl)-1,3,5-triazin-2-amine has several advantages for lab experiments. It is a stable compound and can be easily synthesized. It is also relatively inexpensive compared to other reagents used in scientific research. However, 4,6-dimethoxy-N-(2-nitrophenyl)-1,3,5-triazin-2-amine has some limitations. It is toxic and must be handled with care. In addition, its mechanism of action is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 4,6-dimethoxy-N-(2-nitrophenyl)-1,3,5-triazin-2-amine. Further research is needed to fully understand its mechanism of action. In addition, 4,6-dimethoxy-N-(2-nitrophenyl)-1,3,5-triazin-2-amine has shown promise as a potential anti-cancer agent, and further studies are needed to explore its potential use in cancer treatment. 4,6-dimethoxy-N-(2-nitrophenyl)-1,3,5-triazin-2-amine can also be used as a reagent for the detection of primary amines, and further studies are needed to explore its potential use in this area. Finally, 4,6-dimethoxy-N-(2-nitrophenyl)-1,3,5-triazin-2-amine can be used in the synthesis of various compounds, and further studies are needed to explore its potential use in this area.
Scientific Research Applications
4,6-dimethoxy-N-(2-nitrophenyl)-1,3,5-triazin-2-amine has been extensively used in scientific research as a reagent for the detection of primary amines. It has also been used in the synthesis of various compounds such as triazolopyridines, pyrazolotriazines, and triazolotriazines. 4,6-dimethoxy-N-(2-nitrophenyl)-1,3,5-triazin-2-amine has been found to exhibit anti-tumor activity and has been studied for its potential use in cancer treatment.
properties
IUPAC Name |
4,6-dimethoxy-N-(2-nitrophenyl)-1,3,5-triazin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O4/c1-19-10-13-9(14-11(15-10)20-2)12-7-5-3-4-6-8(7)16(17)18/h3-6H,1-2H3,(H,12,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTICTMRRDFLWTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)NC2=CC=CC=C2[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70429406 | |
Record name | F3143-0135 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70429406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dimethoxy-N-(2-nitrophenyl)-1,3,5-triazin-2-amine | |
CAS RN |
27315-30-6 | |
Record name | F3143-0135 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70429406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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